

Alternatives to the Biotin sodium-streptavidin system for protein purification.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

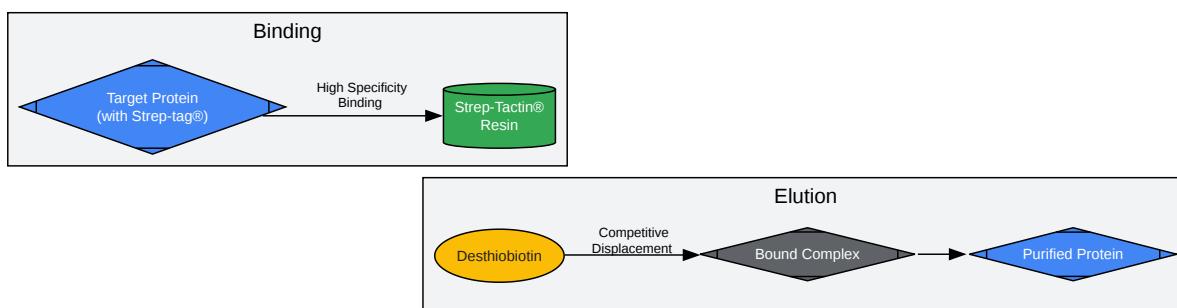
Compound Name: *Biotin sodium*

Cat. No.: *B15572833*

[Get Quote](#)

Beyond Biotin: A Guide to Modern Affinity Protein Purification Systems

The biotin-streptavidin interaction, with its remarkably high affinity ($K_d \approx 10^{-14}$ M), has long been a cornerstone of protein purification and detection. However, the very strength of this bond necessitates harsh, denaturing conditions for elution, which can compromise the structure and function of the target protein. This guide provides a comparative overview of leading alternatives, offering researchers a range of options with gentler elution conditions, high specificity, and excellent yields.


We will explore the mechanisms, performance data, and protocols for several popular affinity tag systems: the Strep-tag, Polyhistidine-tag (His-tag), HaloTag, SNAP-tag, and the SpyTag/SpyCatcher system. Each offers unique advantages, making them suitable for different applications and protein types.

Strep-tag® System

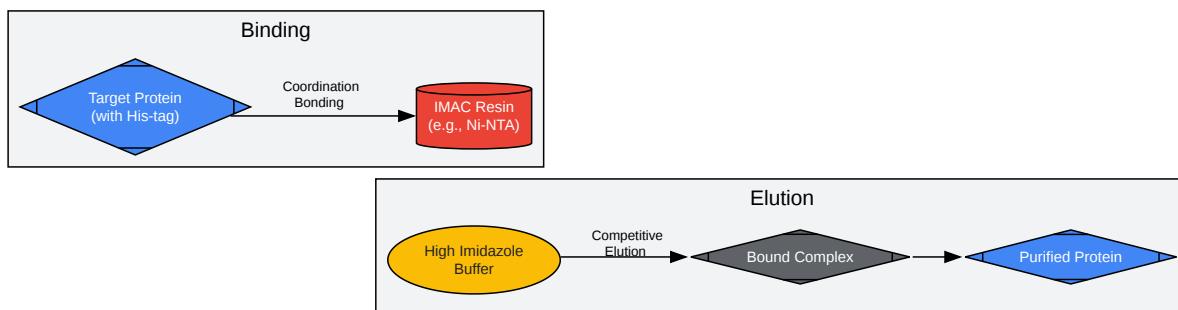
The Strep-tag system is based on the high-affinity binding of a short peptide tag (Strep-tag II: WSHPQFEK) to a specially engineered streptavidin, called Strep-Tactin®.^[1] A key advantage is the competitive and gentle elution using low concentrations of desthiobiotin, a biotin analog, which preserves the protein's native state and bioactivity.^[1]

Mechanism of Action

The Strep-tag II peptide binds to the biotin-binding pocket of the Strep-Tactin® resin. Because this interaction is reversible, the bound protein can be eluted under physiological buffers by introducing desthiobiotin, which has a slightly lower affinity for the binding pocket and displaces the tagged protein. The Twin-Strep-tag®, which consists of two Strep-tag II motifs connected by a linker, offers even higher binding affinity, approaching the picomolar range, making it ideal for capturing low-abundance proteins.[1][2]

[Click to download full resolution via product page](#)

Strep-tag® purification workflow.


Polyhistidine-tag (His-tag) System

The His-tag is the most widely used affinity tag due to its small size (typically 6-10 histidine residues), low immunogenicity, and versatility under both native and denaturing conditions.[3] The purification is based on immobilized metal affinity chromatography (IMAC), where the histidine residues coordinate with chelated transition metal ions, most commonly Nickel (Ni^{2+}) or Cobalt (Co^{2+}).[4]

Mechanism of Action

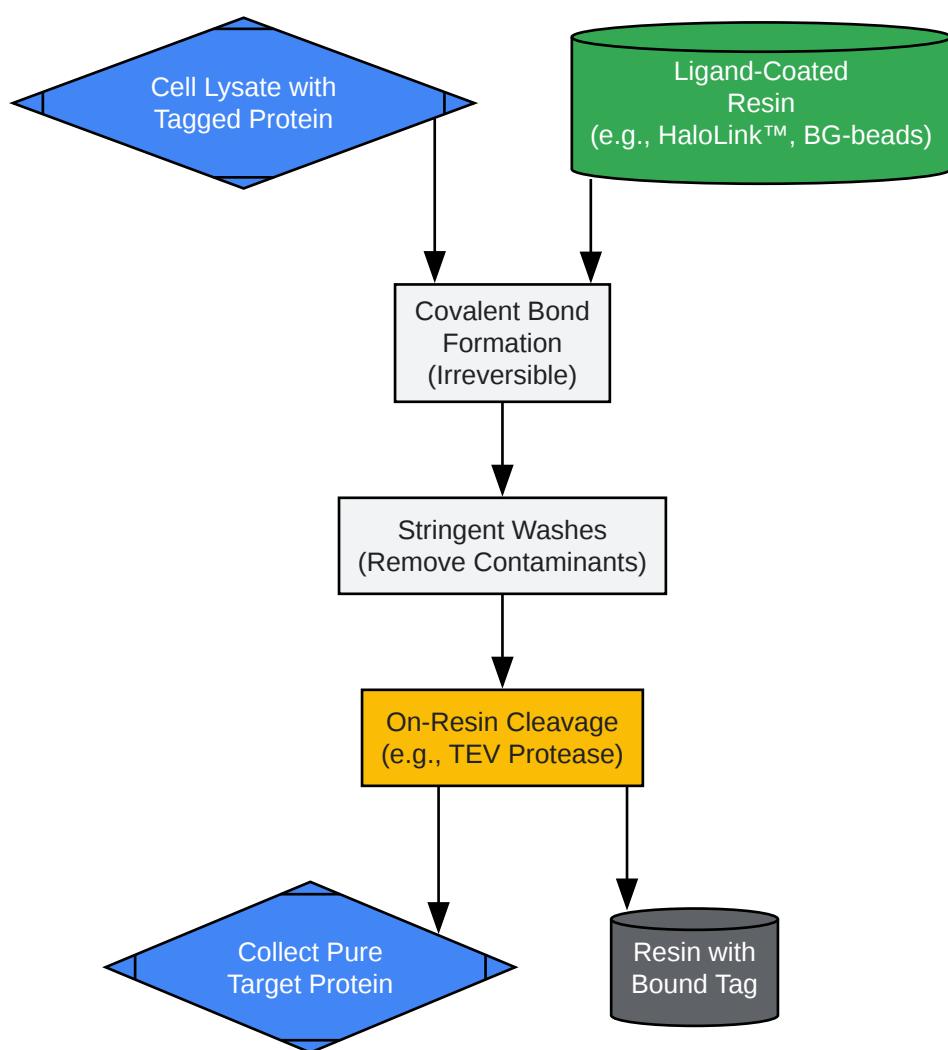
The imidazole side chains of the histidine residues in the tag form coordination bonds with the immobilized metal ions on the IMAC resin.[5] Non-specifically bound proteins are removed with wash buffers containing a low concentration of imidazole. The His-tagged protein is then eluted

by increasing the concentration of imidazole, which competes for binding to the metal ions, or by lowering the pH to protonate the histidine residues, disrupting the coordination.[1][4] While effective, His-tag purification can suffer from co-purification of host proteins with intrinsic histidine patches and potential metal ion leaching.[3][6]

[Click to download full resolution via product page](#)

His-tag purification workflow.

Covalent Tag Systems: HaloTag® and SNAP-tag®


HaloTag and SNAP-tag systems offer an alternative based on the formation of a highly specific and irreversible covalent bond between the tag and a ligand-conjugated resin. This strong linkage allows for extremely stringent washing steps, resulting in very high purity. Elution is achieved by proteolytic cleavage at a specific site engineered between the target protein and the tag.

Mechanism of Action

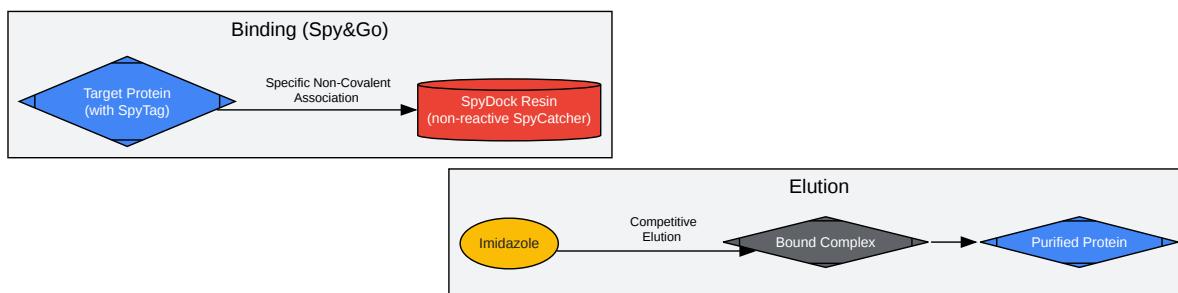
- **HaloTag®:** This 33 kDa tag is a modified haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker attached to the purification resin.[7][8]
- **SNAP-tag®:** This 20 kDa tag is derived from human O⁶-alkylguanine-DNA-alkyltransferase (hAGT) and covalently reacts with O⁶-benzylguanine (BG) derivatives immobilized on the

resin.[9][10]

For both systems, after the fusion protein is irreversibly captured and contaminants are washed away, a site-specific protease (like TEV protease) is added to cleave the target protein from the resin-bound tag.[7][11]

[Click to download full resolution via product page](#)

General workflow for covalent tag purification.


SpyTag/SpyCatcher System

This unique system is based on technology derived from a protein of *Streptococcus pyogenes*. [12] It involves two separate components: a short 13-amino-acid peptide (SpyTag) and its larger protein partner (SpyCatcher, ~12 kDa). When mixed, they spontaneously form an

irreversible isopeptide covalent bond.[13] For purification, a non-reactive version of SpyCatcher, known as SpyDock, can be immobilized on a resin to reversibly capture SpyTag-fused proteins.[13][14]

Mechanism of Action

SpyTag-fused proteins in a cell lysate are loaded onto a column containing immobilized SpyDock. The SpyTag binds non-covalently but with high affinity to the SpyDock. After washing away contaminants, the target protein is eluted using a competitive agent like imidazole.[13] This system combines high specificity with reversible binding, enabling purification under gentle conditions.

[Click to download full resolution via product page](#)

SpyTag/SpyDock purification workflow.

Performance Comparison

The choice of a purification system depends on the specific requirements of the downstream application, including the need for protein activity, purity, yield, and the nature of the expressed protein.

Feature	Biotin-Streptavidin	Strep-tag® II / Twin-Strep-tag®	His-tag (6xHis)	HaloTag® / SNAP-tag®	SpyTag/Spy Dock
Tag Size	N/A (Biotin is small)	0.8 kDa / 2.8 kDa	~0.8 kDa	~33 kDa / ~20 kDa	~1.3 kDa
Binding Principle	Non-covalent	Non-covalent	Chelation (Coordination)	Covalent	Non-covalent
Binding Partner	Streptavidin / Avidin	Strep-Tactin® / Strep-Tactin®XT	Ni ²⁺ or Co ²⁺ resin (IMAC)	HaloLink™ Resin / BG-Resin	Immobilized SpyDock
Binding Affinity (Kd)	$\sim 10^{-14}$ M	$\sim 10^{-6}$ M / $\sim 10^{-12}$ M	$\sim 10^{-6}$ M	Irreversible	$\sim 10^{-7}$ M
Elution Conditions	Harsh / Denaturing (e.g., pH 2.0, 8M Guanidine-HCl)	Gentle, competitive (Desthiobiotin)[1]	Mild, competitive (Imidazole gradient) or pH shift[1]	Proteolytic cleavage (e.g., TEV)[7]	Gentle, competitive (Imidazole)[13]
Purity	Very High	>95% (often in one step)[1]	Variable (typically 80-95%), prone to contaminants[1]	Very High (>95%) due to stringent washes[11]	High
Key Advantages	Extremely high affinity	Gentle elution, high purity, fast[15]	Low cost, small tag, works under denaturing conditions[16]	Irreversible binding allows stringent washes; high purity[11]	High specificity, gentle elution[14]
Key Disadvantage	Harsh elution damages	Potential competition	Non-specific binding,	Large tag, requires	Requires a larger binding

s	protein	from biotinylated host proteins[6]	potential metal ion contaminatio n[6]	protease cleavage, extra removal step[11]	partner on the resin
---	---------	---	--	--	-------------------------

Experimental Protocols

General Affinity Chromatography Workflow

- Resin Equilibration: Equilibrate the affinity resin with a binding buffer to prepare it for protein capture. This typically involves washing the resin to remove storage solutions and to adjust the pH and ionic strength.
- Sample Loading: Apply the clarified cell lysate containing the tagged protein of interest to the equilibrated resin. This can be done in a column (gravity-flow or FPLC) or in a batch format.
- Incubation: Allow the tagged protein to bind to the resin. Incubation time can vary from minutes to hours depending on the affinity of the tag.
- Washing: Wash the resin with several volumes of wash buffer to remove non-specifically bound proteins and other contaminants. For His-tag systems, a low concentration of imidazole is often included in the wash buffer.[17] For covalent systems, very stringent wash conditions can be used.[11]
- Elution: Release the target protein from the resin using a specific elution buffer. The method depends on the system (e.g., competitive ligand, pH change, or protease cleavage).
- Analysis: Collect the eluted fractions and analyze them for purity (e.g., via SDS-PAGE) and concentration (e.g., Bradford assay or A280).

Example Protocol: Strep-tag® II Purification (Gravity Flow)

- Column Preparation: Add 1 ml of Strep-Tactin® resin slurry to a gravity-flow column. Allow the storage buffer to drain.

- Equilibration: Equilibrate the resin by washing with 3 column volumes (CV) of Wash Buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).
- Sample Application: Apply the clarified cell lysate containing the Strep-tag® fusion protein to the column. Allow it to flow through by gravity. Re-apply the flow-through to maximize binding if needed.
- Washing: Wash the column with 5-10 CV of Wash Buffer to remove all unbound proteins. Monitor the A280 of the flow-through until it returns to baseline.
- Elution: Add 2-3 CV of Elution Buffer (Wash Buffer supplemented with 2.5 mM desthiobiotin). Collect the eluate in fractions.
- Regeneration (Optional): Regenerate the column by washing with 3 CV of 1 mM HABA solution followed by 5 CV of Wash Buffer.

Example Protocol: His-tag Purification under Native Conditions

- Resin Preparation: Prepare a slurry of Ni-NTA agarose resin. Add 1 ml of the 50% slurry to a column.[18]
- Equilibration: Equilibrate the resin with 5 CV of Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[17]
- Sample Application: Load the clarified lysate onto the column.
- Washing: Wash the resin with 10 CV of Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[17]
- Elution: Elute the His-tagged protein with 5 CV of Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).[17] Collect fractions and analyze.

Example Protocol: HaloTag® Purification with TEV Cleavage

- Resin Equilibration: Equilibrate 1 ml of HaloLink™ Resin slurry in a column with 2 CV of HaloTag® Purification Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[19]
- Sample Application: Add the clarified cell lysate to the equilibrated resin and incubate for 90 minutes at room temperature with gentle mixing to allow for covalent capture.[19]
- Washing: Wash the resin extensively. A typical procedure involves washing three times with 5 ml of Purification Buffer, mixing for 10 minutes each time.[19]
- On-Resin Cleavage: Add TEV Protease (in Purification Buffer) to the resin. Incubate for 2 hours at room temperature (or overnight at 4°C) to cleave the target protein from the HaloTag®.
- Elution: Collect the eluate, which contains the purified target protein. The TEV protease (often His-tagged) can be subsequently removed by passing the eluate through a HisLink™ resin.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neuromics.com [neuromics.com]
- 2. fishersci.fr [fishersci.fr]
- 3. sinobiological.com [sinobiological.com]
- 4. bio-rad.com [bio-rad.com]
- 5. His-tag purification [protocols.io]
- 6. Benefits of Strep-tag® vs His-tag purification [iba-lifesciences.com]
- 7. HaloTag® Protein Purification System Protocol [promega.com]
- 8. Protein purification by affinity tags - Lubio blog [lubio.ch]
- 9. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]

- 10. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]
- 11. promega.com [promega.com]
- 12. Spy&Go: protein purification and team-building using one tag | Biochemistry [bioch.ox.ac.uk]
- 13. SpyCatcher - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. pure.psu.edu [pure.psu.edu]
- 17. protenova.com [protenova.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. promega.com [promega.com]
- To cite this document: BenchChem. [Alternatives to the Biotin sodium-streptavidin system for protein purification.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15572833#alternatives-to-the-biotin-sodium-streptavidin-system-for-protein-purification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com